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Compound of Interest

Compound Name: 2-Propylmorpholine
CAS No.: 89855-03-8
Cat. No.: B1290234

Get Quote

Executive Summary & Molecular Architecture

2-Propylmorpholine is a chiral, saturated heterocycle. Its core differentiator from the parent
morpholine is the C2-propyl substituent, which breaks the molecular symmetry and introduces
a stereogenic center. This modification is strategic in drug design to restrict conformational
flexibility and enhance hydrophobic binding without significantly perturbing the polar surface
area (PSA) contributed by the ether oxygen and amine nitrogen.

Molecular Identity
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Parameter Detail

IUPAC Name 2-Propylmorpholine
Common CAS 42026-62-4 (Racemic)
Molecular Formula C7H1sNO

Molecular Weight 129.20 g/mol

SMILES CCCC1CNCcCOo1

o One stereocenter at C2; exists as (R)- and (S)-
Chirality .
enantiomers.

Structural Visualization (DOT)

The following diagram illustrates the synthesis pathway and the structural influence of the C2-
propyl group on the morpholine ring.
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Figure 1: Synthetic assembly of the 2-propylmorpholine scaffold and its downstream
physicochemical impact.

Physicochemical Properties[1][2][3]1[4][5][6][7][8]

The following data aggregates experimental baselines and high-confidence QSAR
(Quantitative Structure-Activity Relationship) predictions, as specific experimental data for this
analog is less ubiquitous than for morpholine itself.
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hermodyvnamic & Physical

Property Value (Approx/Range) Context & Causality

) o Colorless to pale yellow;
Physical State Liquid at 20°C o }
characteristic amine odor.

Significantly higher than

morpholine (129°C) due to
Boiling Point 165°C — 175°C increased molecular weight

and van der Waals interactions

from the propyl chain.

Lower than morpholine (1.007
) g/cm3) due to the lower density
Density 0.90 — 0.92 g/cm3 o ) )
contribution of the aliphatic

propy! chain.

The inductive effect (+1) of the
alkyl group at C2 slightly

pKa (Conj. Acid) 8.4-8.6 increases electron density at
the nitrogen, potentially raising

basicity vs. morpholine (8.36).

Morpholine is -0.86. The propyl
group adds ~1.5 log units of

LogP (Oct/Water) 0.5 — 0.9 (Predicted) lipophilicity, shifting it from
hydrophilic to moderately
lipophilic.

. Estimated based on molar
Refractive Index ~1.44 -1.45 ) o
refraction contributions.

Solution Chemistry & Solubility
Solubility Profile

e Water: Soluble. While the propyl group adds hydrophobicity, the morpholine ring's ether
oxygen and secondary amine maintain hydrogen bond acceptor/donor capabilities, ensuring
water solubility at physiological pH.
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e Organic Solvents: Highly soluble in ethanol, DMSO, DCM, and methanol.

Acid-Base Behavior
2-Propylmorpholine acts as a secondary base. In aqueous solution, it exists in equilibrium

with its conjugate acid (morpholinium ion).

Scientific Insight: The C2-substitution creates a "chiral shield" near the nitrogen. While not
sterically bulky enough to prevent reaction, it can induce stereoselectivity when this amine is
used as a nucleophile in subsequent reactions (e.g., SN2 reactions or amide couplings).

Experimental Protocols

To validate the properties of a synthesized batch of 2-propylmorpholine, the following self-
validating protocols are recommended.

Protocol A: pKa Determination via Potentiometric
Titration

Objective: Determine the precise dissociation constant to predict ionization at physiological pH
(7.4).

Preparation: Dissolve ~30 mg of 2-propylmorpholine in 20 mL of degassed, CO2z-free water
containing 0.15 M KCI (to maintain ionic strength).

 Acidification: Add standardized 0.1 M HCI to lower the pH to ~2.5 (fully protonated state).

« Titration: Titrate with standardized 0.1 M KOH under nitrogen atmosphere at 25°C. Record
pH after each 10 pL addition.

o Calculation: Plot pH vs. Volume of KOH. The inflection point (equivalence point) indicates
stoichiometry. The pH at the half-equivalence point equals the pKa (Henderson-Hasselbalch
approximation).

o Validation: The curve should show a single sharp inflection.

Protocol B: LogP Measurement (HPLC Method)
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Objective: Rapid estimation of lipophilicity without shake-flask tedium.
e Column: C18 Reverse-Phase column.

o Mobile Phase: Methanol/Water (buffered to pH 7.4 to ensure neutral species dominance,
though amine protonation may require pH 10 or calculation adjustment).

o Standards: Inject a mixture of known standards (Benzyl alcohol, Toluene, Naphthalene) to
create a calibration curve of $\log k' $ vs. $\log P $.

o Measurement: Inject 2-propylmorpholine. Calculate the capacity factor $k'=(t R-t 0)/
t 0.

 Derivation: Interpolate the LogP from the calibration curve.

Synthesis & Synthetic Utility[2][6][9][10][11][12]

The most robust route to 2-propylmorpholine involves the cyclization of amino alcohols.

Primary Route: Cyclization of 2-Amino-1-pentanol

This route allows for chirality transfer. Starting with (S)-2-amino-1-pentanol (derived from L-
Norvaline) yields the optically active morpholine.

e Reactants: 2-Amino-1-pentanol + Ethylene Glycol (or 2-chloroethyl ether derivatives).

o Conditions: Acid catalysis (H2SOa4) at high temperature (dehydration) or base-mediated
cyclization if using alkyl halides.

 Purification: Fractional distillation (bp ~170°C) is effective for isolating the product from non-
cyclized intermediates.

Workflow Visualization
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Figure 2: Chiral synthesis pathway starting from the amino acid pool.

Applications in Drug Discovery[5]

2-Propylmorpholine is not just a solvent; it is a bioisostere for piperidines and piperazines.

» Solubility Modulation: The oxygen atom reduces LogP compared to the analogous 2-

propylpiperidine, improving aqueous solubility.
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Metabolic Stability: The ether oxygen reduces the basicity of the amine (compared to
piperidine), which can lower hERG channel inhibition liability—a common issue with basic

amines in drug discovery.

Chiral Recognition: The C2-propyl group locks the ring conformation (preferring the chair
form with the propyl group equatorial to avoid 1,3-diaxial interactions), providing a defined

vector for binding pockets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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